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Compound of Interest

Compound Name: Gallium 8-hydroxyquinolinate

CAS No.: 14642-34-3

Cat. No.: B1256346

Get Quote

Structural Architecture, Synthesis Protocols, and
Therapeutic Mechanism
Executive Summary
Gallium 8-hydroxyquinolinate (GaQ

), pharmacologically designated as KP46, represents a critical intersection between
organometallic coordination chemistry and oncology.[1] Unlike simple gallium salts (e.g.,
Gallium Nitrate) which suffer from poor oral bioavailability and renal toxicity, GaQ

utilizes the lipophilic 8-hydroxyquinoline ligand to facilitate transmembrane transport and oral
absorption.

This guide dissects the octahedral coordination geometry of GaQ

, its isomerism-dependent physicochemical properties, and provides a validated protocol for its
synthesis and characterization. It is designed for researchers requiring a rigorous
understanding of the molecule's behavior in both crystallographic and biological environments.
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Molecular Architecture & Coordination Geometry
The efficacy of KP46 is intrinsic to its structure. The central Gallium(III) ion (

) acts as a hard acid, coordinating with three bidentate 8-hydroxyquinoline ligands.

2.1 Coordination Sphere
Central Metal: Gallium (

), electron configuration

.

Ligand: 8-Hydroxyquinoline (Oxine).[2][3] It acts as a monoanionic, bidentate ligand (

-donor).

Bonding Mode: The ligand binds via the phenolate oxygen (deprotonated hydroxyl) and the

pyridine nitrogen.

Geometry: Distorted Octahedral.

Bond Lengths (Approximate based on Isomorphous AlQ

):

Ga–O: ~1.85 – 1.95 Å (Strong ionic character)

Ga–N: ~2.00 – 2.10 Å (Dative covalent interaction)

2.2 Stereoisomerism: Meridional vs. Facial
Due to the asymmetry of the bidentate ligand, GaQ

exhibits geometrical isomerism. This is not merely academic; the isomer affects solubility and
thermodynamic stability.
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Feature
Meridional (mer-GaQ

)

Facial (fac-GaQ

)

Symmetry (Asymmetric) (Symmetric)

Arrangement

Ligands arranged such that

one set of donor atoms (e.g.,

N) are coplanar.

Donor atoms form the face of

the octahedron (all N on one

face, all O on the other).

Thermodynamics
More Stable (Major product in

standard synthesis).[4]

Less Stable (Kinetic product,

often converts to mer).

Dipole Moment Lower Higher

Scientist's Note: In standard aqueous/alcoholic precipitation protocols (described below), the

mer-isomer is the predominant species isolated. The fac-isomer typically requires specific high-

temperature sublimation or solvothermal routes to isolate in significant yield.

Physicochemical Profile
Molecular Formula:

Molecular Weight: 502.18 g/mol [5]

Solubility:

Water:[1][3][6] Insoluble (Hydrophobic shell protects the charged metal center).

Lipids/Organic Solvents: Soluble in Chloroform, DMSO, Dichloromethane. This lipophilicity

is the key driver for its high oral bioavailability compared to

.

Stability: Hydrolytically stable at physiological pH (7.4), preventing premature release of

before cellular uptake.

Fluorescence: Exhibits strong yellow-green electroluminescence (peak
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nm), a property shared with AlQ

used in OLEDs.

Synthesis & Purification Protocol
Objective: Synthesis of high-purity Tris(8-quinolinolato)gallium(III) (mer-isomer dominant).

Scale: Laboratory Bench (1-5g yield).

4.1 Reagents
Gallium Source: Gallium(III) Nitrate hydrate (

) or Gallium Sulfate.

Ligand: 8-Hydroxyquinoline (Sublimed grade preferred).

Solvent: Absolute Ethanol or Methanol.

Base: Ammonium Hydroxide (

, 25%) or Sodium Acetate buffer.

4.2 Step-by-Step Methodology
Ligand Preparation: Dissolve 3.1 equivalents of 8-hydroxyquinoline in absolute ethanol. Mild

heating (

) facilitates dissolution.

Why 3.1 equiv? A slight excess ensures complete complexation of the expensive Gallium

metal.

Metal Solvation: Dissolve 1.0 equivalent of Gallium Nitrate in a minimal volume of deionized

water/ethanol mixture.

Complexation (The Critical Step): Slowly add the Gallium solution to the Ligand solution

under vigorous stirring. The solution will remain clear and acidic (pH < 4).

Precipitation (pH Control): Dropwise add
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(or NaOAc) to adjust pH to 8.0 – 10.0.

Mechanism:[1][6][7][8][9][10] Deprotonation of the phenol group (

) drives the chelation. A yellow-green precipitate will form immediately.

Digestion: Stir the suspension at

for 2 hours.

Causality: This "Ostwald ripening" step promotes the conversion of kinetic impurities to the

thermodynamically stable mer-isomer and improves crystallinity for easier filtration.

Isolation: Filter the hot solution through a sintered glass funnel (Porosity 3).

Purification: Wash the precipitate

with warm ethanol (removes unreacted ligand) and

with hot water (removes nitrate salts).

Drying: Vacuum dry at

for 12 hours.

4.3 Synthesis Workflow Diagram
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Start: Raw Materials

Solvation
(Ga(NO3)3 in H2O/EtOH + Ligand in EtOH)

Mixing
(Acidic Solution, pH < 4)
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(Add NH4OH to pH 8-10)
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Precipitation
(Yellow-Green Solid)
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Thermal Digestion
(60°C, 2 hrs - Promotes mer-isomer)

Crystallization
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Final Product: KP46 (GaQ3)
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Figure 1: Validated synthesis workflow for Gallium 8-hydroxyquinolinate (KP46) focusing on

pH-dependent precipitation.

Biological Mechanism of Action (Pharmacology)
KP46 functions primarily as a "Trojan Horse," leveraging the body's iron transport mechanisms

to deliver cytotoxic Gallium to rapidly dividing cells.

5.1 The "Trojan Horse" Strategy
Absorption: The lipophilic GaQ

complex is absorbed orally.[11]

Trans-chelation: In the bloodstream,

may exchange ligands with Transferrin (Tf), the iron transport protein.

and

have nearly identical ionic radii (0.62 Å vs 0.64 Å) and coordination preferences.

Uptake: The Ga-Tf complex binds to Transferrin Receptors (TfR), which are overexpressed

on cancer cells due to their high iron demand.

5.2 Intracellular Targets
Once inside the cell via endocytosis, the acidic environment of the endosome releases

.

Target 1: Ribonucleotide Reductase (RNR): This enzyme is essential for DNA synthesis

(converting ribonucleotides to deoxyribonucleotides). It requires a tyrosyl radical stabilized by

an Fe-O-Fe center.

displaces Iron but cannot support the redox chemistry required to generate the radical,
effectively shutting down DNA synthesis [1].

Target 2: Mitochondria: Gallium disrupts mitochondrial membrane potential, leading to the

release of Cytochrome C and activation of Caspase-9 (Apoptosis) [2].
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5.3 Mechanism Pathway Diagram
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Figure 2: Pharmacological pathway of KP46 from oral intake to intracellular target inhibition.

Characterization & Validation
To ensure the integrity of the synthesized KP46, the following analytical results must be met:

Technique Expected Result Purpose

1H NMR (DMSO-d6)
Distinct multiplets in aromatic

region (7.0 - 9.0 ppm).

Confirms ligand integrity and

absence of free ligand (shifts

occur upon chelation).

FTIR Spectroscopy

Shift of C=N stretch (~1580 cm

) and appearance of Ga-O/Ga-

N bands (<600 cm

).

Confirms Metal-Ligand

coordination.[12]

Elemental Analysis
C: ~64.5%, H: ~3.6%, N:

~8.3% (Theoretical).

Confirms purity and

stoichiometry (1:3 ratio).

Fluorescence (PL)
Emission peak

nm (Excitation 390 nm).

Quick qualitative check for the

formation of the complex.

HPLC
Single peak (Retention time

distinct from free ligand).

Purity assessment for

biological assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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